1-Cyclopropyl-3-(3,5-dimethylphenyl)urea
Beschreibung
1-Cyclopropyl-3-(3,5-dimethylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the other. Urea derivatives are widely studied for their biological activities, including herbicidal, antifungal, and enzyme-inhibiting properties. The 3,5-dimethylphenyl substituent in this compound introduces steric and electronic effects that influence its interactions with biological targets, particularly in photosynthesis inhibition.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYPSSQCDYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(3,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on PET Inhibition (Carboxamide Analogs)
| Substituent Position | Substituent Type | IC50 (µM) |
|---|---|---|
| 3,5-dimethylphenyl | Electron-donating | ~10 |
| 3,5-difluorophenyl | Electron-withdrawing | ~10 |
| 2,5-dimethylphenyl | Electron-donating | ~15 |
Solid-State Geometry and Stability
Crystallographic studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal that meta-substitution leads to two molecules per asymmetric unit, influencing packing density and stability. This contrasts with mono-substituted analogs, which exhibit simpler crystal lattices . Such structural differences may affect solubility and shelf life in urea analogs.
Functional Group Comparisons
- Cyclopropyl vs.
- 3,5-Dimethylphenyl vs. Halogenated Phenyl : While 3,5-dimethylphenyl groups donate electrons, halogenated analogs (e.g., 3,5-dichlorophenyl) withdraw electrons, altering charge distribution at target sites.
Q & A
Q. What are the standard synthetic protocols for preparing 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea?
The synthesis typically involves coupling a cyclopropylamine derivative with a 3,5-dimethylphenyl isocyanate precursor. Key steps include:
- Amine-isocyanate reaction : Reacting cyclopropylamine with 3,5-dimethylphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Characterization : Confirm structure via H/C NMR, FT-IR (urea C=O stretch ~1640–1680 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea validated?
Structural validation employs:
- NMR spectroscopy : H NMR detects cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons from the 3,5-dimethylphenyl group (δ 6.7–7.2 ppm). C NMR confirms the urea carbonyl (δ ~155–160 ppm) .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the cyclopropyl and aryl groups, critical for understanding steric effects .
- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., C: ~70%, H: ~7%, N: ~10%) .
Q. What biological targets are commonly associated with urea derivatives like 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea?
Urea derivatives often target:
- Enzymes : Kinases, phosphatases, or cytochrome P450 isoforms via hydrogen bonding with active-site residues .
- Membrane receptors : G-protein-coupled receptors (GPCRs) or ion channels, where the urea moiety mimics endogenous ligands .
- Methodological validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., values in µM–nM range) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict temperature control to avoid side reactions .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) or triethylamine improve isocyanate reactivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Q. How should contradictions in reported bioactivity data for urea derivatives be addressed?
Resolve discrepancies via:
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) to minimize variability .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing cyclopropyl with butyl groups) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Pool data from multiple studies to identify trends in IC or EC values across biological models .
Q. What computational methods are effective for studying the structure-activity relationship (SAR) of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea?
Key approaches include:
- Molecular docking : Predict binding modes to targets like kinases (e.g., PDB ID 1ATP) using AutoDock Vina or Schrödinger .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity data .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can researchers validate analytical methods for quantifying 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea in complex matrices?
Follow ICH guidelines for method validation:
- Linearity : over 1–100 µg/mL range via HPLC-UV (λ = 254 nm) .
- Accuracy/recovery : Spike-and-recovery tests in biological fluids (e.g., plasma) with recovery rates of 85–115% .
- LOQ/LOD : Limit of quantification ≤10 ng/mL using LC-MS/MS (ESI+ mode) .
Q. What strategies mitigate off-target effects in pharmacological studies of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea?
- Proteomic profiling : Use affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactors .
- CRISPR screening : Knockout candidate off-target genes (e.g., cytochrome oxidases) in cell models to assess phenotypic rescue .
- Transcriptomics : RNA sequencing (RNA-seq) identifies differentially expressed genes post-treatment to infer pathway crosstalk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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